1,5-Naphthyridine-4,8-diol
Overview
Description
1,5-Naphthyridine-4,8-diol is a chemical compound with the molecular formula C8H6N2O2 . It is a derivative of naphthyridine, a class of compounds that are considered to be analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .
Synthesis Analysis
The synthesis of 1,5-Naphthyridine-4,8-diol and its derivatives has been achieved through various methods. One of the major procedures used in the synthesis of biologically active fused 1,5-naphthyridines is based on the replacement (S N Ar) of the halogen atom at position 4 of the benzo [ b ] [1,5]naphthyridine ring . Another method involves a Suzuki cross-coupling between 4,8-dibromo-1,5-naphthyridine and the corresponding boronic acids in the presence of catalytic palladium acetate .Molecular Structure Analysis
The molecular structure of 1,5-Naphthyridine-4,8-diol consists of a naphthyridine core, which is a naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . The compound also contains two hydroxyl groups attached to the 4th and 8th carbon atoms of the naphthyridine core .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including 1,5-Naphthyridine-4,8-diol, exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
1,5-Naphthyridine-4,8-diol has a molecular weight of 162.15 . The predicted boiling point is 422.3±40.0 °C, and the predicted density is 1.517±0.06 g/cm3 . The compound is recommended to be stored in a sealed, dry environment at room temperature .Scientific Research Applications
Bridging Ligands and Ru(II) Complexes
1,5-Naphthyridine has been employed as a new linker for constructing bridging ligands, leading to the synthesis of heteroleptic mono- and dinuclear Ru(II) complexes. These complexes exhibit unique electronic properties, demonstrating the potential of 1,5-Naphthyridine derivatives in designing materials with specific light absorption characteristics (Singh & Thummel, 2009).
Organic Semiconductor Materials
1,5-Naphthyridine derivatives have been synthesized with significant opto-electrical properties, making them promising candidates for organic light-emitting diodes (OLEDs). These derivatives exhibit blue fluorescence and high thermal stability, highlighting their potential as electron-transport and hole-injecting materials in OLEDs (Wang et al., 2012).
Insecticidal Activities
The synthesis of 1,8-naphthyridine derivatives has demonstrated significant insecticidal activity, specifically against cowpea aphids. This research indicates the potential of naphthyridine derivatives in developing new insecticides with enhanced efficacy (Hou, Jing, & Shao, 2017).
Water Oxidation Catalysts
A series of dinuclear complexes incorporating 1,5-Naphthyridine as a bridging ligand have shown effectiveness in catalyzing water oxidation. These findings contribute to the development of new catalysts for water-splitting reactions, an essential process in the production of hydrogen fuel (Zong & Thummel, 2005).
Fluorescent Receptors for Anion Detection
1,8-Naphthyridine-based sensors have been developed for the efficient detection of nitroaromatic compounds such as picric acid in aqueous media. These sensors showcase the application of naphthyridine derivatives in environmental monitoring and safety assessments (Chahal & Sankar, 2015).
Safety And Hazards
Future Directions
While specific future directions for 1,5-Naphthyridine-4,8-diol were not found in the retrieved sources, naphthyridine derivatives, in general, have versatile applications in the fields of synthetic organic chemistry and medicinal chemistry . Therefore, future research may focus on exploring new synthetic strategies, studying their reactivity, and investigating their potential applications in various fields.
properties
IUPAC Name |
1,5-dihydro-1,5-naphthyridine-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-1-3-9-8-6(12)2-4-10-7(5)8/h1-4H,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFGQHDKDFDJPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492599 | |
Record name | 1,5-Dihydro-1,5-naphthyridine-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Naphthyridine-4,8-diol | |
CAS RN |
28312-61-0 | |
Record name | 1,5-Dihydro-1,5-naphthyridine-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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